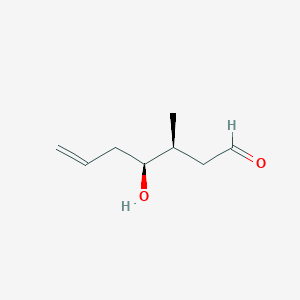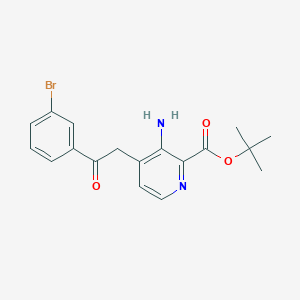![molecular formula C10H16S B14238894 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene CAS No. 499212-34-9](/img/structure/B14238894.png)
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene is an organic compound with the molecular formula C10H16S. It is a bicyclic compound containing a sulfur atom, which contributes to its unique chemical properties. This compound is also known by other names such as 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a diene with a sulfur-containing reagent, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors, advanced catalysts, and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different bicyclic derivatives .
Aplicaciones Científicas De Investigación
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding sulfur-containing compounds’ roles.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the compound can form bonds with various biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes, making the compound useful in studying biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: A similar compound with a saturated bicyclic structure.
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-: Another related compound with slight structural differences.
Uniqueness
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene is unique due to its specific bicyclic structure and the presence of a sulfur atom. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
499212-34-9 |
|---|---|
Fórmula molecular |
C10H16S |
Peso molecular |
168.30 g/mol |
Nombre IUPAC |
4,7,7-trimethyl-6-thiabicyclo[3.2.1]oct-4-ene |
InChI |
InChI=1S/C10H16S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h8H,4-6H2,1-3H3 |
Clave InChI |
VXJBEAZRXFIYIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(CC1)C(S2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


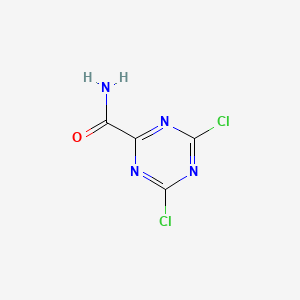
![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
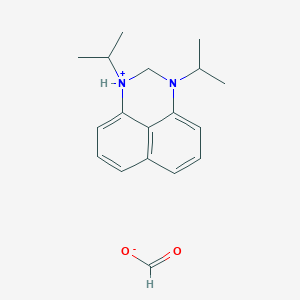
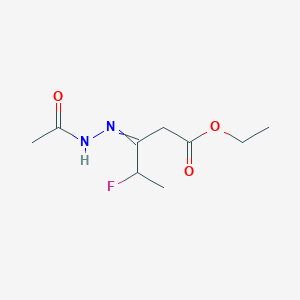
![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
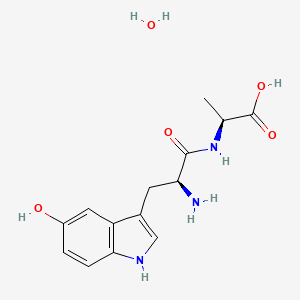
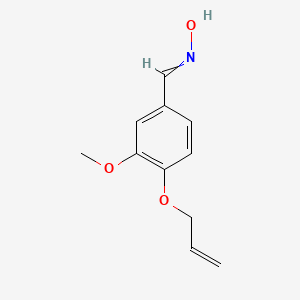
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)

